CI-943
Overview
Description
Preparation Methods
The synthesis of CI-943 involves several steps, starting with the preparation of the core imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Ethylation and methylation: The introduction of ethyl and methyl groups is achieved through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
CI-943 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of analogs with different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like ethyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CI-943 has been extensively studied for its potential antipsychotic properties. It has shown efficacy in various animal models of psychosis, reducing behaviors associated with schizophrenia without causing the extrapyramidal side effects commonly seen with dopamine receptor antagonists . Additionally, this compound has been investigated for its effects on neurochemical parameters related to biogenic amine neurons in the brain .
In the field of biology, this compound has been used to study the role of neurotensin, a neuropeptide that may be involved in its antipsychotic effects In medicine, this compound’s unique mechanism of action makes it a candidate for the development of new treatments for psychotic disorders
Mechanism of Action
The exact mechanism of action of CI-943 is not fully understood. it is known that this compound does not bind to dopamine receptors, which differentiates it from traditional antipsychotics . Instead, this compound appears to increase the concentration of neurotensin in the nucleus accumbens and caudate, which may be associated with its antipsychotic effects . Neurotensin is a neuropeptide that modulates dopamine signaling and has been implicated in the pathophysiology of schizophrenia.
Comparison with Similar Compounds
CI-943 is unique among antipsychotic agents due to its lack of affinity for dopamine receptors. Similar compounds include:
Clozapine: An atypical antipsychotic that also has a unique mechanism of action but does bind to dopamine receptors.
Olanzapine: Another atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors.
Risperidone: Atypical antipsychotic that targets both dopamine and serotonin receptors.
Compared to these compounds, this compound’s lack of dopamine receptor binding reduces the risk of extrapyramidal side effects and tardive dyskinesia, making it a promising candidate for further development .
Properties
IUPAC Name |
11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAVYALYCRERKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880064 | |
Record name | (+/-)-CI 943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-35-0 | |
Record name | CI 943 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-CI 943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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